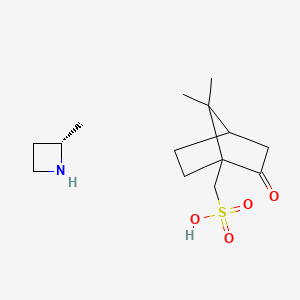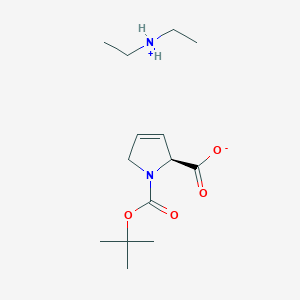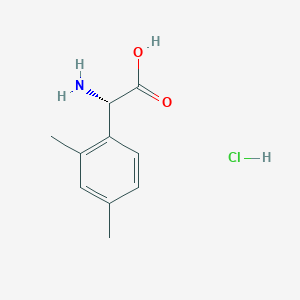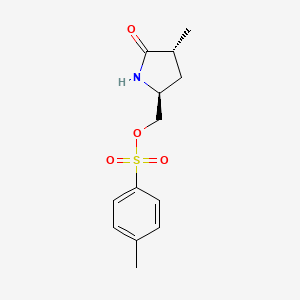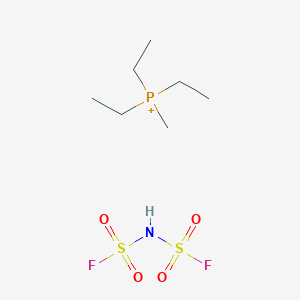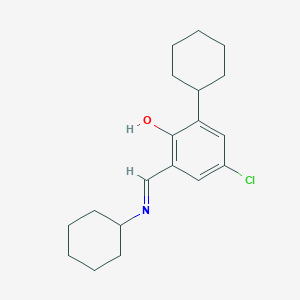
2-(Propyn-1-yl)indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propyn-1-yl)indene is an organic compound characterized by the presence of an indene ring system substituted with a propynyl group at the 2-position
Synthetic Routes and Reaction Conditions:
Indene Synthesis: The synthesis of indene can be achieved through the cyclization of 1,3-butadiene with formaldehyde in the presence of a strong acid catalyst.
Propynyl Group Addition: The propynyl group can be introduced through a reaction between indene and propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Large-scale production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as indenone derivatives.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double bond, resulting in the formation of 2-(propen-1-yl)indene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Indenone derivatives, which are useful in organic synthesis.
Reduction Products: 2-(propen-1-yl)indene, which can serve as an intermediate in further chemical transformations.
Substitution Products: A variety of functionalized indene derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Propyn-1-yl)indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(Propyn-1-yl)indene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary widely based on the derivative and its intended use.
Comparación Con Compuestos Similares
2-(Propyn-1-yl)indene is unique due to its specific structural features, including the propynyl group attached to the indene ring. Similar compounds include:
Indene: A simpler compound without the propynyl group.
Propargyl alcohol: A compound with a similar propynyl group but lacking the indene ring.
2-(Propen-1-yl)indene: A reduced form of this compound with a double bond instead of a triple bond.
Propiedades
IUPAC Name |
2-prop-1-ynyl-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXHZUHQUOFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




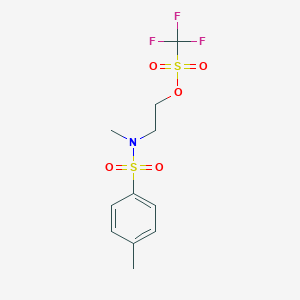
![3',6'-DIHYDROXY-6-IODO-2H-SPIRO[BENZOFURAN-3,9'-XANTHEN]-2-ONE](/img/structure/B6295968.png)
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
